

Butyl lactate synthesis and characterization for research applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl lactate*

Cat. No.: *B089738*

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of **Butyl Lactate** for Research Applications

Introduction

Butyl lactate ($C_7H_{14}O_3$) is an ester of lactic acid and n-butanol, recognized for its utility as a green, high-boiling point solvent.^{[1][2]} It is a colorless, stable liquid with a mild, pleasant odor.^{[3][4]} Due to its favorable properties, including biodegradability and miscibility with many organic solvents, **butyl lactate** finds extensive application in the coatings, paints, inks, food, cosmetic, and pharmaceutical industries.^{[1][2][5]} In research and drug development, it is used as a solvent, a co-surfactant in microemulsions, and in the synthesis of nanoparticles.^{[3][5]} This guide provides a comprehensive overview of the primary synthesis routes and characterization techniques for **butyl lactate** for researchers, scientists, and drug development professionals.

Synthesis of Butyl Lactate

The most common method for synthesizing **butyl lactate** is the direct esterification of lactic acid with n-butanol. Other notable methods include enzymatic synthesis and transesterification.

Esterification of Lactic Acid with n-Butanol

This reaction involves heating lactic acid and n-butanol in the presence of an acid catalyst. To drive the equilibrium towards the product, water is continuously removed, often through azeotropic distillation using an entrainer like cyclohexane or toluene.^{[6][7][8]}

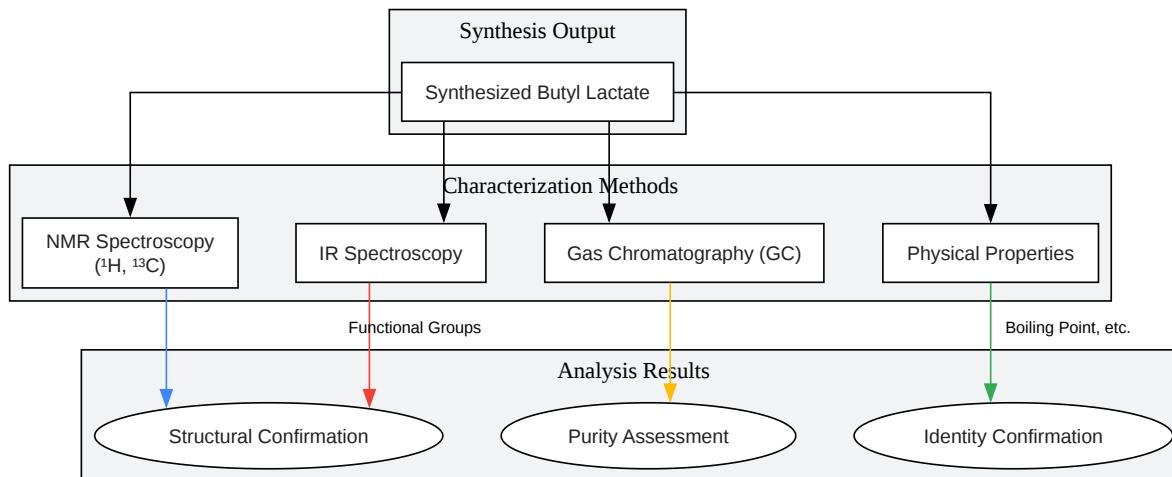
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **butyl lactate** via esterification.

Experimental Protocol: Esterification with NaHSO₄ Catalyst

This protocol is adapted from a study optimizing esterification conditions using Response Surface Methodology (RSM).[\[6\]](#)[\[9\]](#)

- Materials: Lactic acid, n-butanol, sodium bisulfate (NaHSO₄) as a catalyst, and cyclohexane as a water entrainer.
- Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
- Procedure:
 - Charge the flask with lactic acid, n-butanol, and cyclohexane. A highly efficient molar ratio is 5:1 for n-butanol to lactic acid and 1:1 for cyclohexane to lactic acid.[\[6\]](#)[\[9\]](#)
 - Add the NaHSO₄ catalyst. An optimal catalyst loading is 1.5% of the total reactant weight. [\[6\]](#)[\[9\]](#)
 - Heat the mixture to reflux and maintain for approximately 3 hours, continuously removing the water collected in the Dean-Stark trap.[\[6\]](#)[\[9\]](#)
 - After the reaction is complete, cool the mixture to room temperature.
- Purification:
 - Remove the catalyst by filtration.[\[8\]](#)
 - Use vacuum distillation to remove the excess n-butanol and the cyclohexane entrainer.[\[8\]](#)
 - Further vacuum distillation of the residue can yield high-purity **butyl lactate**.[\[10\]](#)


Synthesis Data

The yield of **butyl lactate** is highly dependent on the reaction conditions, including the molar ratio of reactants, catalyst type and concentration, temperature, and reaction time.

Catalyst	Reactant Ratio (Butanol:Lactic Acid)	Conditions	Yield / Conversion	Reference(s)
NaHSO ₄	5:1	3h, Reflux, 1.5% catalyst, Cyclohexane entrainer	99.8% Yield	[6][9]
Active Argil Supported	1.8:1	4h, Reflux, Toluene entrainer	98.6% Yield	[8]
H ₂ SO ₄	2.5:1	2h at 100°C, then 2h water separation	~74.6% Yield	[11]
PW ₁₁ Cu(H ₂ O)	2:1	2h at 105°C, 0.125g catalyst, Cyclohexane entrainer	85.9% Conversion	[12]
Amberlyst-15	2:1	8h at 100°C, 10% w/w catalyst	~85% Conversion	[7]

Characterization of Butyl Lactate

Proper characterization is crucial to confirm the identity, purity, and quality of the synthesized **butyl lactate**. This involves a combination of spectroscopic, chromatographic, and physical property measurements.

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical characterization of synthesized **butyl lactate**.

Spectroscopic Characterization

NMR spectroscopy is used to elucidate the molecular structure of **butyl lactate**.

- ^1H NMR: Provides information on the number and types of protons. A typical spectrum in CDCl_3 shows distinct signals for the methyl, methylene, and methine protons.[13]

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference(s)
-CH(OH)-CH ₃	~1.23	Doublet (d)	~6.8	[13]
-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	~1.40	Sextet	-	-
-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	~1.62	Quintet	-	-
-CH(OH)-	~4.04	Quartet (q)	~6.8	[13]
-O-CH ₂ -	~4.15	Triplet (t)	-	-
-CH ₃	~0.82	Triplet (t)	~6.8	[13]

- ¹³C NMR: Provides information on the carbon skeleton.

IR spectroscopy identifies the functional groups present in the molecule.

Functional Group	Wavenumber (cm ⁻¹)	Description	Reference(s)
O-H (Alcohol)	3200 - 3600	Broad peak, indicates hydroxyl group	[14][15]
C-H (Alkane)	2850 - 3000	Sharp peaks, indicates sp ³ C-H stretching	[14][15]
C=O (Ester)	~1735	Strong, sharp peak, indicates ester carbonyl stretch	[14][15]
C-O (Ester/Alcohol)	1000 - 1300	Strong peaks, indicates C-O stretching	[14][15]

Chromatographic Analysis

GC is the primary method for assessing the purity of **butyl lactate** and quantifying any residual starting materials or byproducts.

Experimental Protocol: GC-FID Analysis

This protocol is based on the OSHA method for **butyl lactate** analysis.[\[16\]](#)

- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A 60-m x 0.32-mm i.d. Rtx-volatiles column with a 1.5 μ m film thickness is suitable.
[\[16\]](#)
- Sample Preparation: Prepare a stock standard by diluting a known quantity of **butyl lactate** in a desorbing solution (e.g., 95/5 (v/v) methylene chloride/methanol).[\[16\]](#)
- GC Conditions:
 - Carrier Gas: Helium.
 - Injection Volume: 1.0 μ L.
 - Temperature Program: An example program is an initial temperature of 40°C (held for 5 min), followed by a ramp of 5°C/min to 200°C.[\[17\]](#)
 - Detector: FID at 250°C.[\[17\]](#)
- Analysis: Run the prepared sample and analyze the resulting chromatogram. The peak corresponding to **butyl lactate** can be identified by its retention time compared to a standard. Purity is determined by the relative area of the **butyl lactate** peak.

Physical Properties

Measurement of physical constants provides a straightforward method for identity confirmation and quality control.

Property	Value	Reference(s)
Molecular Weight	146.18 g/mol	[1][4]
Boiling Point	~188 °C	[1][2]
Melting Point	-43 °C	[4][5]
Density	0.974 - 0.984 g/mL at 20°C	[1][2]
Refractive Index	1.419 - 1.426 at 20°C	[1][4]
Flash Point	~71 °C (168 °F)	[2][3][4]
Solubility	Slightly soluble in water; miscible with most organic solvents	[2][3]
Appearance	Clear, colorless liquid	[2][4]

Conclusion

This guide outlines the essential methodologies for the synthesis and characterization of **butyl lactate** for research purposes. The direct esterification of lactic acid with n-butanol remains the most prevalent and high-yielding synthetic route. A comprehensive characterization, employing NMR and IR spectroscopy for structural verification and GC for purity assessment, is critical to ensure the quality of the final product. The data and protocols presented herein serve as a valuable resource for researchers requiring high-purity **butyl lactate** for their applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 2. cameo.mfa.org [cameo.mfa.org]

- 3. BUTYL LACTATE - Ataman Kimya [atamanchemicals.com]
- 4. Butyl Lactate | C7H14O3 | CID 8738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Butyl lactate | 138-22-7 [chemicalbook.com]
- 6. icmssm.org [icmssm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN102030644A - Preparation method of butyl lactate - Google Patents [patents.google.com]
- 9. Investigation of Optimal Esterification Conditions of Lactic Acid with Butanol by Using Response Surface Methodology | Scientific.Net [scientific.net]
- 10. CN103102269A - Preparation method of high purity butyl lactate - Google Patents [patents.google.com]
- 11. CN115073290A - Method for preparing butyl butyryl lactate with high yield without additional wastewater - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Butyl lactate, (R)- | C7H14O3 | CID 6994380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Butyl lactate [webbook.nist.gov]
- 16. osha.gov [osha.gov]
- 17. glsciences.com [glsciences.com]
- To cite this document: BenchChem. [Butyl lactate synthesis and characterization for research applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089738#butyl-lactate-synthesis-and-characterization-for-research-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com